

# Application Notes and Protocols for Measuring Cumulative 13CO2 Recovery (cPDR)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the methodologies for measuring cumulative 13CO2 recovery (cPDR) using 13C-breath tests. This non-invasive diagnostic tool has broad applications in clinical research and drug development for assessing various physiological functions.

#### Introduction to 13C-Breath Tests and cPDR

Carbon-13 (¹³C) breath tests are a non-invasive diagnostic method used to assess metabolic and gastrointestinal functions.[1][2] The principle of these tests involves the oral or intravenous administration of a substrate labeled with the stable, non-radioactive isotope ¹³C.[2] This substrate is metabolized by a specific enzyme or physiological process in the body, leading to the production of ¹³CO₂. The ¹³CO₂ is then absorbed into the bloodstream, transported to the lungs, and exhaled. By measuring the ratio of ¹³CO₂ to ¹²CO₂ in collected breath samples over time, the rate and extent of substrate metabolism can be determined.[3]

Cumulative Percentage Dose Recovery (cPDR): The primary endpoint in many <sup>13</sup>C-breath tests is the cumulative percentage of the administered <sup>13</sup>C dose recovered as <sup>13</sup>CO<sub>2</sub> in the breath over a specific period. This value, known as cPDR, provides a quantitative measure of the targeted metabolic function.

### **General Experimental Workflow**



The general workflow for conducting a <sup>13</sup>C-breath test to measure cPDR involves several key steps, from patient preparation to data analysis.



Click to download full resolution via product page

Caption: General workflow for a <sup>13</sup>C-breath test.

#### **Data Presentation and Calculation of cPDR**

The change in the <sup>13</sup>CO<sub>2</sub>/<sup>12</sup>CO<sub>2</sub> ratio in breath samples is typically expressed as the "delta over baseline" (DOB), calculated in parts per thousand (‰).

Formula for DOB: DOB (‰) =  $[(^{13}CO_2/^{12}CO_2 \text{ ratio in sample}) / (^{13}CO_2/^{12}CO_2 \text{ ratio in baseline}) - 1] x 1000$ 

The cumulative percentage dose recovery (cPDR) at a given time point is calculated by integrating the rate of <sup>13</sup>CO<sub>2</sub> excretion over time. The following formula is a common method for this calculation:

Formula for cPDR (%): cPDR(t) =  $\Sigma$  [DOB(i) x  $\dot{V}$ CO<sub>2</sub> x (t(i) - t(i-1)) / (Dose of <sup>13</sup>C-substrate x Atomic weight of C x Abundance of <sup>13</sup>C)] x 100

#### Where:

- DOB(i) is the delta over baseline at time point i.
- VCO<sub>2</sub> is the carbon dioxide production rate (can be estimated based on body surface area or measured directly).
- t(i) t(i-1) is the time interval between samples.



• Dose of <sup>13</sup>C-substrate is the total amount of the labeled substrate administered.

## **Application Notes and Protocols**

This section provides detailed protocols for several common <sup>13</sup>C-breath tests.

#### <sup>13</sup>C-Urea Breath Test for Helicobacter pylori Detection

Application: This test is the gold standard for non-invasive diagnosis of H. pylori infection and for confirming its eradication after treatment.[4][5] The principle relies on the high urease activity of H. pylori, which hydrolyzes the ingested <sup>13</sup>C-urea into <sup>13</sup>CO<sub>2</sub> and ammonia.[6]

#### Signaling Pathway Diagram:



Click to download full resolution via product page

Caption: Metabolic pathway of the <sup>13</sup>C-Urea Breath Test.



| Parameter           | Specification                                                                                                                                                 | Reference   |
|---------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Patient Preparation | Fasting for at least 6 hours.  Avoid antibiotics for 4 weeks and proton pump inhibitors  (PPIs) for 2 weeks prior to the test.                                | [7]         |
| Substrate & Dose    | 75 mg of <sup>13</sup> C-Urea dissolved in a citric acid solution.                                                                                            | [8]         |
| Procedure           | 1. Collect one or two baseline breath samples. 2. Administer the <sup>13</sup> C-Urea solution orally. 3. Collect a post-dose breath sample at 10-30 minutes. | [8]         |
| Sample Analysis     | Isotope Ratio Mass Spectrometry (IRMS) or Non- Dispersive Isotope-Selective Infrared Spectroscopy (NDIRS).                                                    | [9]         |
| Data Interpretation | A DOB value above a certain cut-off (e.g., 3.0-3.5%) at the post-dose time point indicates a positive result for H. pylori infection.                         | [8][10][11] |

## <sup>13</sup>C-Octanoic Acid Breath Test for Gastric Emptying

Application: This test is a reliable and non-invasive method to measure the rate of solid-phase gastric emptying.[12][13] It is used in the diagnosis of gastroparesis and in drug development to assess the effect of prokinetic agents.[4][14]



| Parameter           | Specification                                                                                                                                                                                             | Reference |
|---------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Patient Preparation | Overnight fast (at least 10 hours).                                                                                                                                                                       | [15]      |
| Substrate & Dose    | 100 mg of <sup>13</sup> C-Octanoic acid incorporated into a standardized solid meal (e.g., scrambled eggs or a muffin).                                                                                   | [12][15]  |
| Procedure           | 1. Collect baseline breath samples. 2. The patient consumes the labeled meal within 10 minutes. 3. Collect breath samples every 15-30 minutes for 4-6 hours.                                              | [12][14]  |
| Sample Analysis     | IRMS or NDIRS.                                                                                                                                                                                            | [16]      |
| Data Interpretation | The primary endpoints are the gastric half-emptying time (t <sub>1</sub> / <sub>2</sub> b) and the time to peak <sup>13</sup> CO <sub>2</sub> excretion (Tmax), which are calculated from the cPDR curve. | [17]      |

#### <sup>13</sup>C-Methacetin Breath Test for Liver Function

Application: This test assesses the microsomal function of the liver, specifically the activity of the cytochrome P450 1A2 (CYP1A2) enzyme.[18][19] It is used to quantify the severity of liver diseases such as cirrhosis and to monitor liver function.[19][20]



| Parameter           | Specification                                                                                                                                                                                                   | Reference |
|---------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Patient Preparation | Fasting for at least 3 hours.                                                                                                                                                                                   | [21]      |
| Substrate & Dose    | 75 mg of <sup>13</sup> C-Methacetin administered orally or intravenously.                                                                                                                                       | [22]      |
| Procedure           | 1. Collect baseline breath samples. 2. Administer <sup>13</sup> C-Methacetin. 3. Collect breath samples at regular intervals (e.g., every 10-15 minutes) for up to 120 minutes.                                 | [20][22]  |
| Sample Analysis     | IRMS or continuous online breath analysis systems.                                                                                                                                                              | [22]      |
| Data Interpretation | Key parameters include the cPDR at specific time points (e.g., cPDR at 30 minutes) and the time to peak <sup>13</sup> CO <sub>2</sub> excretion. Reduced cPDR values are indicative of impaired liver function. | [18][19]  |

## <sup>13</sup>C-Mixed Triglyceride Breath Test for Pancreatic Function

Application: This test is used to assess exocrine pancreatic function by measuring the activity of pancreatic lipase.[23][24] It is a valuable tool for diagnosing pancreatic insufficiency.[7][25]



| Parameter           | Specification                                                                                                                                                                      | Reference    |
|---------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Patient Preparation | Fasting for at least 6-10 hours.  Discontinuation of pancreatic enzyme replacement therapy for at least 24 hours.                                                                  | [7][23]      |
| Substrate & Dose    | 150-200 mg of <sup>13</sup> C-Mixed<br>Triglyceride (1,3-distearyl, 2-<br>[carboxyl- <sup>13</sup> C]octanoyl glycerol)<br>incorporated into a high-fat<br>meal.                   | [23][24][25] |
| Procedure           | <ol> <li>Collect two baseline breath<br/>samples.</li> <li>The patient<br/>consumes the labeled meal.</li> <li>Collect breath samples every<br/>30 minutes for 6 hours.</li> </ol> | [7][23][26]  |
| Sample Analysis     | IRMS or NDIRS.                                                                                                                                                                     | [23]         |
| Data Interpretation | The main outcome is the 6-hour cPDR. A cPDR below a defined cut-off value (e.g., <22-23%) suggests pancreatic exocrine insufficiency.                                              | [7][24][26]  |

#### **Applications in Drug Development**

<sup>13</sup>C-breath tests and the measurement of cPDR are increasingly utilized in drug development and clinical trials for several purposes:

- Pharmacodynamic Assessments: To non-invasively assess the effect of a new drug on a specific physiological function. For example, a <sup>13</sup>C-Octanoic Acid breath test can be used to quantify the efficacy of a novel prokinetic agent in accelerating gastric emptying.[16]
- Patient Stratification: To select patient populations with a specific degree of organ dysfunction for inclusion in clinical trials. For instance, the <sup>13</sup>C-Methacetin breath test can help in stratifying patients with liver disease based on their functional reserve.[19]



- Monitoring Drug-Induced Organ Toxicity: To monitor for potential adverse effects of a drug on organ function. For example, changes in cPDR from a <sup>13</sup>C-Methacetin breath test could indicate drug-induced liver injury.
- Assessing Drug Metabolism: Labeled drugs can be used as substrates to study their own metabolism and first-pass effect in the liver.

Logical Relationship Diagram for Drug Development Application:



Click to download full resolution via product page

Caption: Role of <sup>13</sup>C-breath tests in drug development.

#### Conclusion

The measurement of cumulative <sup>13</sup>CO<sub>2</sub> recovery (cPDR) through <sup>13</sup>C-breath tests offers a powerful, non-invasive, and quantitative tool for researchers, scientists, and drug development professionals. The detailed protocols and application notes provided herein serve as a comprehensive guide for the implementation and interpretation of these valuable diagnostic assays. The continued standardization of these methods will further enhance their clinical utility and role in personalized medicine.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 13C-breath tests: current state of the art and future directions PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Breath Test Products [campro-webshop.eu]
- 3. Overview of Breath Testing in Clinical Practice in North America PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical experience of use of 13C-breath tests in oesophagogastroduodenal diseases: selective questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Performance of the 13C-urea breath test for the diagnosis of H. pylori infection using a substrate synthesized in Brazil: A preliminary study | Clinics [elsevier.es]
- 6. gut.bmj.com [gut.bmj.com]
- 7. 13C-mixed triacylglyceride breath test WikiLectures [wikilectures.eu]
- 8. 13C urea breath test for Helicobacter pylori: Evaluation of 10-minute breath collection -PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C-Urea breath test threshold calculation and evaluation for the detection of Helicobacter pylori infection in children PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Improving 13C-urea breath test performance metrics for diagnosis of Helicobacter pylori infection [frontiersin.org]
- 11. 13C-urea breath test for Helicobacter pylori: cut-off point determination by cluster analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digestivehealth.org.au [digestivehealth.org.au]
- 13. europeanreview.org [europeanreview.org]
- 14. Gastroparesis Wikipedia [en.wikipedia.org]
- 15. The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling PMC [pmc.ncbi.nlm.nih.gov]







- 16. The 13C-octanoic acid breath test: validation of a new noninvasive method of measuring gastric emptying in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. physoc.org [physoc.org]
- 21. 13C-Methacetin Breath Test Predicts Survival in Patients With Hepatocellular Carcinoma Undergoing Transarterial Chemoembolization PMC [pmc.ncbi.nlm.nih.gov]
- 22. 13C-methacetin breath test as a quantitative liver function test in patients with chronic hepatitis C infection: continuous automatic molecular correlation spectroscopy compared to isotopic ratio mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. infai.de [infai.de]
- 24. kibion.com [kibion.com]
- 25. Comparative clinical evaluation of the 13C-mixed triglyceride breath test as an indirect pancreatic function test PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. gut.bmj.com [gut.bmj.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring Cumulative 13CO2 Recovery (cPDR)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021957#how-to-measure-cumulative-13co2-recovery-cpdr]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com